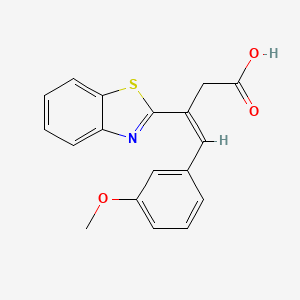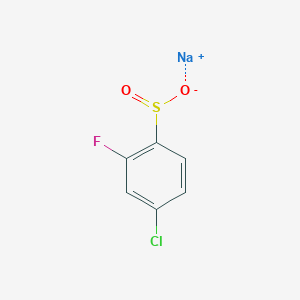
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is an organic compound that features a benzothiazole ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling with Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety, which can be achieved through various methods such as the Wittig reaction or Knoevenagel condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The benzothiazole ring and methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid: Similar structure but lacks the methoxy group.
3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid: Similar structure with the methoxy group in a different position.
3-(1,3-Benzothiazol-2-yl)-4-(3-hydroxyphenyl)but-3-enoic acid: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid can influence its chemical reactivity and biological activity. This makes it unique compared to similar compounds, as the methoxy group can participate in hydrogen bonding and other interactions that affect the compound’s properties.
Propiedades
Fórmula molecular |
C18H15NO3S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C18H15NO3S/c1-22-14-6-4-5-12(10-14)9-13(11-17(20)21)18-19-15-7-2-3-8-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-9- |
Clave InChI |
INZMANTZZFBIJO-LCYFTJDESA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2 |
SMILES canónico |
COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)



![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)





![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
